molecular formula C15H19N5O3 B3002526 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034481-48-4

1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B3002526
CAS No.: 2034481-48-4
M. Wt: 317.349
InChI Key: WEFPTICYSGYGIY-UHFFFAOYSA-N
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Description

1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-methoxypyrazine, piperidine derivatives, and pyrazole derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution or condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone include other pyrazole derivatives, piperidine derivatives, and methoxypyrazine derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes that similar compounds may not provide.

Properties

IUPAC Name

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-22-13-8-16-9-14(18-13)23-12-4-2-6-19(10-12)15(21)11-20-7-3-5-17-20/h3,5,7-9,12H,2,4,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFPTICYSGYGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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